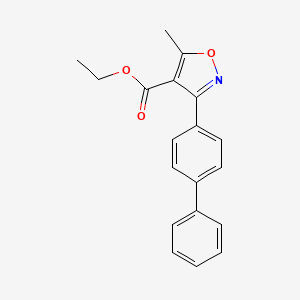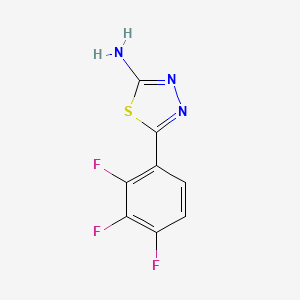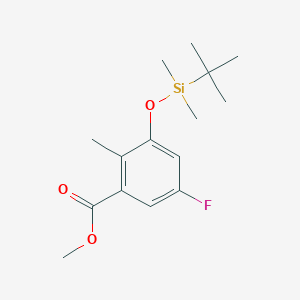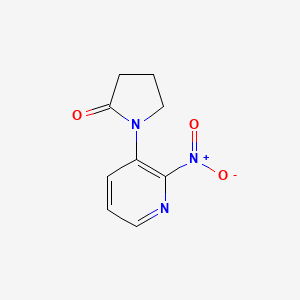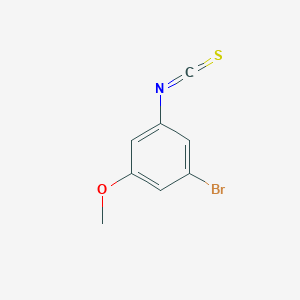
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride is an organic compound with a complex structure that includes an acetamido group, a fluoro substituent, and a butanoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride typically involves multiple steps. One common method starts with the acylation of 2-amino-4-fluoro-5-methylbenzoic acid to form 2-acetamido-4-fluoro-5-methylbenzoic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The butanoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The acetamido group and fluoro substituent influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoic Acid: Similar structure but lacks the reactive butanoyl chloride group.
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate: An ester derivative with different reactivity and applications.
Uniqueness
4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoyl Chloride is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. The presence of the butanoyl chloride group makes it particularly useful in nucleophilic substitution reactions, setting it apart from its similar compounds .
Propriétés
Formule moléculaire |
C13H15ClFNO2 |
|---|---|
Poids moléculaire |
271.71 g/mol |
Nom IUPAC |
4-(2-acetamido-4-fluoro-5-methylphenyl)butanoyl chloride |
InChI |
InChI=1S/C13H15ClFNO2/c1-8-6-10(4-3-5-13(14)18)12(7-11(8)15)16-9(2)17/h6-7H,3-5H2,1-2H3,(H,16,17) |
Clé InChI |
UFQLFHFVUWSXMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)NC(=O)C)CCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


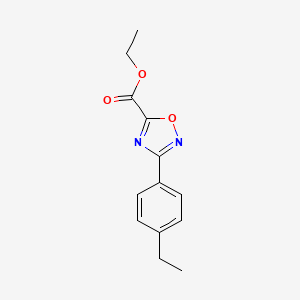


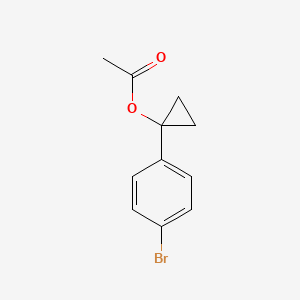
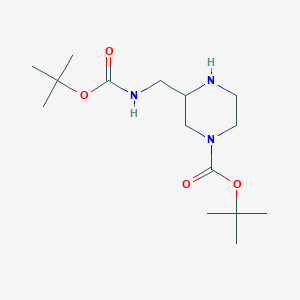
![8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13703316.png)

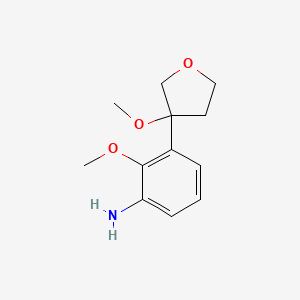
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
